Galactooligosaccharides (GOS) are non-digestible oligosaccharides classified as prebiotics. [, ] Prebiotics, in general, are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. [] GOS are composed of a chain of galactose units, typically ranging from two to eight units, linked to a terminal glucose molecule. [] They are commonly found in human milk and have gained significant attention for their potential health benefits, particularly in promoting gut health and immune function. [, ]
Synthesis Analysis
Enzymatic Synthesis: This method involves the use of β-galactosidases, enzymes that catalyze the transfer of galactose units from lactose to acceptor molecules. [, , , ] The enzyme most commonly used for commercial production is derived from Aspergillus oryzae. [, , , ] The process typically involves the following steps:
Fermentation: Certain microorganisms, including some bacteria and yeasts, possess the ability to produce GOS through fermentation. [, ] This method involves culturing the microorganisms in a medium containing lactose or other suitable substrates. The microorganisms then produce β-galactosidase, which catalyzes GOS formation.
Enzyme source: Different β-galactosidases exhibit varying transgalactosylation activities, leading to different GOS compositions and yields. [, , ]
Substrate concentration: The concentration of lactose or other acceptor substrates can impact the degree of GOS polymerization and yield. [, ]
Reaction conditions: Factors such as temperature, pH, and reaction time influence enzyme activity and, consequently, GOS synthesis. [, , ]
Molecular Structure Analysis
Hydrolysis: GOS can be hydrolyzed by enzymes such as β-galactosidase, breaking them down into smaller sugar units. [, , ] This reaction occurs to a limited extent in the small intestine but is more pronounced in the colon, where it is mediated by the gut microbiota. []
Transglycosylation: This reaction, catalyzed by β-galactosidase, involves the transfer of galactose units from one GOS molecule to another or to other acceptor molecules. [, , , ] Transglycosylation contributes to the diversity of GOS structures formed during synthesis.
Mechanism of Action
The prebiotic effects of GOS are primarily attributed to their selective fermentation by beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli. [, , , , , ] This selective fermentation leads to several beneficial effects:
Increased Production of Short-Chain Fatty Acids (SCFAs): Fermentation of GOS by bifidobacteria and lactobacilli results in the production of SCFAs, primarily acetate, propionate, and butyrate. [, ] These SCFAs act as energy sources for colonocytes, promote intestinal barrier integrity, and exhibit anti-inflammatory properties. []
Modulation of Gut Microbiota Composition: The selective growth advantage provided by GOS to bifidobacteria and lactobacilli leads to a shift in the gut microbiota composition, favoring the dominance of these beneficial bacteria. [, , ] This, in turn, helps suppress the growth of pathogenic bacteria and promotes a healthy gut environment.
Enhanced Immune Function: GOS can modulate the immune system by interacting with immune cells in the gut-associated lymphoid tissue. [, , ] This interaction can lead to increased production of secretory immunoglobulin A, which plays a crucial role in mucosal immunity, and modulation of cytokine production, influencing immune responses.
Physical and Chemical Properties Analysis
Solubility: GOS are highly soluble in water. [, ]
Sweetness: GOS exhibit a sweetness level that is lower than sucrose, typically ranging from 20% to 60% of sucrose's sweetness. [, ]
Applications
Food Industry: GOS are incorporated into a wide range of food products, including:
Infant Formula: GOS are added to infant formula to mimic the composition of human milk and promote the growth of beneficial bacteria in the infant gut. [, ]
Dairy Products: GOS can be added to yogurt, cheese, and other dairy products to enhance their prebiotic content and potential health benefits. [, ]
Baked Goods: The addition of GOS to bread and other baked goods can improve texture, enhance browning, and extend shelf life. []
Beverages: GOS are used in various beverages, including juices and fermented drinks, to impart prebiotic properties and potentially improve gut health. [, ]
Animal Feed: GOS are used as feed additives for livestock and poultry to promote gut health, enhance nutrient absorption, and improve overall animal performance. [, ]
Pharmaceuticals: GOS are being investigated for their potential therapeutic applications, including:
Treatment of Gastrointestinal Disorders: GOS may help alleviate symptoms associated with irritable bowel syndrome, inflammatory bowel disease, and other gastrointestinal disorders by modulating gut microbiota composition and reducing inflammation. [, ]
Prevention of Allergies: Studies suggest that early-life exposure to GOS may reduce the risk of developing allergies by promoting immune tolerance. [, ]
Enhancement of Mineral Absorption: GOS have been shown to increase calcium absorption in both normal and gastrectomized rats, potentially due to their ability to increase calcium solubility and promote the growth of beneficial bacteria that produce SCFAs. [, ]
Future Directions
Elucidating Structure-Function Relationships: Further research is needed to understand the specific effects of different GOS structures (chain length, glycosidic linkages) on gut microbiota composition, immune function, and host health outcomes. [] This knowledge will facilitate the development of tailor-made GOS products with specific health benefits.
Exploring Synergistic Effects with Other Prebiotics and Probiotics: Investigating the combined effects of GOS with other prebiotics, such as fructooligosaccharides and inulin, or with probiotics, could lead to the development of more effective synbiotic formulations for improving gut health. [, ]
Related Compounds
1. Lactose* Compound Description: Lactose is a disaccharide sugar composed of galactose and glucose subunits. It is a naturally occurring sugar found in milk and dairy products. Lactose serves as a primary substrate for the enzymatic production of galactooligosaccharides. * Relevance: Lactose is the precursor molecule for the production of galactooligosaccharides through enzymatic transgalactosylation reactions catalyzed by β-galactosidases. [, , , , , ]
2. Allolactose * Compound Description: Allolactose is a disaccharide isomer of lactose, differing in the glycosidic linkage between the galactose and glucose units. It acts as an inducer of the lac operon in bacteria, stimulating the production of enzymes involved in lactose metabolism. * Relevance: Allolactose is a significant byproduct during the enzymatic synthesis of galactooligosaccharides from lactose. Its presence in the final product profile can vary depending on the enzyme and reaction conditions employed. [, ]
3. 6-Galactobiose * Compound Description: 6-Galactobiose is a disaccharide consisting of two galactose units linked by a β(1 → 6) glycosidic bond. It is a prebiotic disaccharide, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the colon. * Relevance: 6-Galactobiose is a major product of transgalactosylation reactions during galactooligosaccharide synthesis using β-galactosidases with high transgalactosylation activity. Its presence contributes to the prebiotic properties of galactooligosaccharides. []
4. 4'-Galactosyllactose* Compound Description: 4'-Galactosyllactose is a trisaccharide, meaning it consists of three sugar units. This compound is formed by adding a galactose molecule to lactose.* Relevance: 4'-Galactosyllactose acts as an intermediate product during the enzymatic production of galactooligosaccharides from lactose. The accumulation of this trisaccharide, alongside other larger oligosaccharides, can affect the properties and efficacy of the final galactooligosaccharide mixture. []
5. 3′-Galactosyl-lactose * Compound Description: 3′-Galactosyl-lactose is a trisaccharide formed by the addition of a galactose unit to the lactose molecule through a β(1 → 3) glycosidic linkage.* Relevance: This trisaccharide is a significant component of the galactooligosaccharide mixture produced by certain β-galactosidases, particularly those from Pantoea anthophila strains. The presence of β(1 → 3) linkages in galactooligosaccharides is desirable due to their enhanced stability and bifidogenic properties. []
6. 6-Galactotriose * Compound Description: 6-Galactotriose is a trisaccharide composed of three galactose units linked through β(1 → 6) glycosidic bonds. * Relevance: Similar to 6-Galactobiose, 6-Galactotriose is a significant product formed during the synthesis of galactooligosaccharides by β-galactosidases. The production of these β(1 → 6)-linked galactooligosaccharides contributes to the prebiotic properties of the final product. []
7. 3′-Galactosyl-allolactose* Compound Description: 3′-Galactosyl-allolactose is a trisaccharide formed through the addition of a galactose molecule to allolactose by a β(1 → 3) linkage. * Relevance: This trisaccharide, alongside other β(1 → 3) linked galactooligosaccharides, is a significant component of the final product profile when using certain β-galactosidases, such as those from Pantoea anthophila. Their presence can impact the stability and prebiotic effects of the galactooligosaccharide mixture. []
8. 6′-Galactosyl-lactose * Compound Description: 6′-Galactosyl-lactose is a trisaccharide consisting of a galactose unit linked to the lactose molecule through a β(1 → 6) glycosidic bond. * Relevance: This trisaccharide is another product detected in the galactooligosaccharide mixture produced by various β-galactosidases. The formation of such trisaccharides, alongside other larger oligosaccharides, influences the overall composition and potential prebiotic activity of the final galactooligosaccharide product. []
9. Raffinose * Compound Description: Raffinose is a trisaccharide composed of galactose, glucose, and fructose units. It is found in various plants, particularly legumes, and can contribute to flatulence in humans due to its indigestibility.* Relevance: Raffinose, along with stachyose, can be present in significant amounts in plant-based food ingredients and can impact the digestibility and sensory properties of the final product. Enzymatic treatments using α-galactosidases are often employed to hydrolyze these galactooligosaccharides, reducing their flatulence-causing potential and improving product quality. [, , ]
10. Stachyose* Compound Description: Stachyose is a tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit. It is found in similar plant sources as raffinose and can also contribute to flatulence in humans. * Relevance: Similar to raffinose, stachyose is often targeted for enzymatic hydrolysis using α-galactosidases during food processing to mitigate its flatulence-causing effects and enhance product digestibility. The presence or absence of stachyose can be a crucial factor in determining the suitability of galactooligosaccharide-containing ingredients in food formulations. [, , ]
11. Verbascose* Compound Description: Verbascose is a pentasaccharide consisting of three galactose units, one glucose unit, and one fructose unit. It is another member of the raffinose family of oligosaccharides and is also found in plants.* Relevance: Although present in lower quantities compared to raffinose and stachyose, verbascose can still contribute to the flatulence potential of food products containing galactooligosaccharides. []
12. β-1,3-Galactooligosaccharides* Compound Description: β-1,3-Galactooligosaccharides are a class of oligosaccharides composed of galactose units linked by β(1 → 3) glycosidic bonds. They are recognized as the structural element in arabinogalactan proteins (AGPs) responsible for binding to Yariv reagents. []* Relevance: The ability of β-1,3-galactooligosaccharides, particularly those with a degree of polymerization greater than five, to interact with Yariv reagents highlights their structural importance in AGPs and their potential as targets for specific binding studies. This interaction also distinguishes them from β-1,6-galactooligosaccharides, which do not exhibit such binding affinity. []
13. β-1,6-Galactooligosaccharides* Compound Description: β-1,6-Galactooligosaccharides are oligosaccharides composed of galactose units linked through β(1 → 6) glycosidic bonds. These oligosaccharides are commonly found as side chains in certain plant polysaccharides.* Relevance: Unlike β-1,3-galactooligosaccharides, β-1,6-galactooligosaccharides do not show significant interaction or precipitation with Yariv reagents. This difference in reactivity with Yariv highlights the structural specificity required for this interaction and provides a basis for distinguishing between different types of galactooligosaccharides. []
14. Transgalactooligosaccharides (TOS)* Compound Description: Transgalactooligosaccharides are a type of prebiotic oligosaccharide produced through the enzymatic activity of β-galactosidase from specific sources, such as Aspergillus oryzae. These oligosaccharides are composed of galactose units linked in various configurations, often containing β-linkages. * Relevance: Transgalactooligosaccharides have gained significant attention for their prebiotic potential. Research suggests they can selectively promote the growth of beneficial bacteria like Bifidobacteria in the gut, leading to improved gut health. Additionally, transgalactooligosaccharides have demonstrated potential in modulating immune responses and influencing metabolic processes in the body. [, , , , ]
15. Fructooligosaccharides (FOS)* Compound Description: Fructooligosaccharides are prebiotic oligosaccharides composed of fructose units linked by β(2 → 1) glycosidic bonds. They are naturally found in various fruits and vegetables and are also commercially produced from sucrose using enzymatic processes.* Relevance: Fructooligosaccharides are known for their prebiotic effects, stimulating the growth and activity of beneficial bacteria in the gut, particularly Bifidobacteria and Lactobacilli. They are often used in combination with other prebiotics, such as galactooligosaccharides, to achieve synergistic effects on gut health. Studies have investigated the potential benefits of fructooligosaccharides in improving mineral absorption, modulating immune function, and reducing the risk of certain diseases. [, , , , , ]
16. Xylo-oligosaccharides (XOS)* Compound Description: Xylo-oligosaccharides are prebiotic oligosaccharides composed of xylose units linked by β(1 → 4) glycosidic bonds. They are derived from the breakdown of xylan, a major hemicellulose component found in plant cell walls.* Relevance: Xylo-oligosaccharides have shown promise as prebiotic agents, promoting the growth of beneficial bacteria in the gut and contributing to improved gut health. They are often incorporated into food and feed products as functional ingredients to enhance their nutritional value and provide potential health benefits. Studies have demonstrated the potential of xylo-oligosaccharides in improving intestinal function, modulating immune responses, and promoting overall health. [, , , ]
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